3-Bromo-6-nitroimidazo[1,2-A]pyridine
Overview
Description
3-Bromo-6-nitroimidazo[1,2-a]pyridine is a compound that has been synthesized and studied for various applications, including its potential as an antiretroviral agent and its use in constructing new polyheterocyclic ring systems with potential antibacterial properties. The compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse chemical reactivity and significance in medicinal chemistry due to its structural similarity to nucleotides and its ability to intercalate into DNA .
Synthesis Analysis
The synthesis of 3-bromoimidazo[1,2-a]pyridines can be achieved through different methods. One approach involves the reaction of α-bromoketones with 2-aminopyridine under conditions that promote tandem cyclization and bromination, resulting in the formation of 3-bromoimidazopyridines without the need for a base . Another method for synthesizing imidazo[1,2-a]pyridine derivatives, such as 3-aminoimidazo[1,2-a]pyridines, utilizes ionic liquids to promote the reaction, offering advantages such as simple workup and the recyclability of the ionic liquid .
Molecular Structure Analysis
The molecular structure of 3-bromo-6-nitroimidazo[1,2-a]pyridine derivatives has been characterized using various techniques, including elemental analysis, 1H NMR, and crystallography. These techniques help confirm the identity of the synthesized compounds and provide insight into their structural features .
Chemical Reactions Analysis
3-Bromo-6-nitroimidazo[1,2-a]pyridine derivatives have been used as precursors in various chemical reactions to create new compounds with potential biological activity. For instance, they have been utilized in nucleophilic aromatic substitution reactions and palladium-catalyzed cross-coupling reactions to explore antiparasitic structure-activity relationships . Additionally, the compound has been used in cyclization reactions with triethyl phosphite, leading to the formation of open-chain derivatives and subsequent thermal ring-closure to produce 3-aminoimidazo[1,2-a]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-6-nitroimidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of bromine and nitro groups within the molecule can affect its reactivity, polarity, and potential interactions with biological targets. The compound's ability to form hydrogen-bonded dimers and chains of rings through N-H...N and C-H...π(pyridine) hydrogen bonds has been observed in related pyrazolo[3,4-b]pyridine derivatives, suggesting that similar interactions may be possible for 3-bromo-6-nitroimidazo[1,2-a]pyridine .
Scientific Research Applications
Antituberculosis Agents
“3-Bromo-6-nitroimidazo[1,2-A]pyridine” and its analogues have been studied for their potential as antituberculosis agents . The World Health Organization has taken the initiative to develop new TB drugs, and imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some examples of imidazo [1,2- a ]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Organic Syntheses and Pharmaceutical Intermediates
“3-Bromo-6-nitroimidazo[1,2-A]pyridine” is used in organic syntheses and as pharmaceutical intermediates . It has been used in the synthesis of 1,2-dihydro-5-imidazo [1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6 .
Synthesis of 3-Arylimidazo[1,2-a]pyridines
A simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues, including 3-Bromo-6-nitroimidazo[1,2-A]pyridine, have significant potential in the field of medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them a promising area for future research .
properties
IUPAC Name |
3-bromo-6-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-3-9-7-2-1-5(11(12)13)4-10(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZQAJJLSXPPRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618536 | |
Record name | 3-Bromo-6-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-nitroimidazo[1,2-A]pyridine | |
CAS RN |
52310-42-6 | |
Record name | 3-Bromo-6-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-6-nitroimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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